PQR620: A Technical Guide to its Mechanism of Action
PQR620: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PQR620 is a novel, potent, and selective second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase. It distinguishes itself by its dual inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade compared to earlier allosteric inhibitors like rapamycin.[1] Developed from the dual PI3K/mTOR inhibitor bimiralisib (B560068) (PQR309), PQR620 was specifically engineered to enhance affinity for mTOR while reducing binding to PI3K, resulting in a highly selective profile.[2] Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for neurological disorders in addition to its anti-cancer properties.[2][3] This technical guide provides an in-depth overview of the mechanism of action of PQR620, supported by preclinical data, experimental methodologies, and visual representations of its core signaling pathways.
Core Mechanism of Action: Dual mTORC1/2 Inhibition
PQR620 functions as an ATP-competitive inhibitor of mTOR, targeting the kinase domain of the enzyme.[4][5] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a cascade of cellular effects.[1]
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mTORC1 Inhibition: By inhibiting mTORC1, PQR620 disrupts the phosphorylation of key substrates like ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][6] This leads to the suppression of protein synthesis, cell growth, and proliferation.[4]
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mTORC2 Inhibition: PQR620's inhibition of mTORC2 primarily affects the phosphorylation of AKT at serine 473 (p-AKT S473), a critical step for full AKT activation.[1][6] This dampens the pro-survival signals mediated by AKT.
This dual inhibition of both mTOR complexes allows PQR620 to overcome the feedback activation of AKT that is often observed with rapalogs (allosteric mTORC1 inhibitors).[7]
Signaling Pathway Diagram
Caption: PQR620 inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for PQR620 from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay | Reference |
| mTOR Ki | 10.8 nM | Enzymatic Assay | [4][8] |
| PI3Kα Ki | 4.2 µM | Enzymatic Assay | [8] |
| mTOR Selectivity over PI3Kα | >1000-fold | Enzymatic Binding Assay | [9][10] |
| pPKB (S473) IC50 | 190 nM | Cellular Assay | [4] |
| pS6 (S235/236) IC50 | 85.2 nM | Cellular Assay | [4] |
| pPKB (S473) IC50 | 0.2 µM | A2058 Melanoma Cells | [9][10] |
| pS6 (S235/236) IC50 | 0.1 µM | A2058 Melanoma Cells | [10] |
| Mean IC50 (66 cancer cell lines) | 919 nM | Proliferation Assay | [8] |
| Median IC50 (56 lymphoma cell lines) | 250 nM | Proliferation Assay | [1][2] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Species/Route | Reference |
| Time to Cmax (Plasma) | 30 minutes | C57BL/6J and Sprague-Dawley Mice / Oral | [4][5] |
| Time to Cmax (Brain) | 30 minutes | C57BL/6J and Sprague-Dawley Mice / Oral | [4][5] |
| Half-life (t1/2) (Plasma & Brain) | > 5 hours | C57BL/6J and Sprague-Dawley Mice / Oral | [4][5] |
| Brain:Plasma Ratio | ~1.6 | Mice | [11] |
Table 3: In Vivo Efficacy
| Model | Treatment | Outcome | Reference |
| Ovarian Carcinoma Xenograft (OVCAR-3) | Daily oral dosing | Significant tumor growth inhibition | [4][12][13] |
| Tuberous Sclerosis Complex (TSC) Mouse Model | Daily dosing | Attenuated epileptic seizures | [4][12][13] |
| DLBCL Xenografts (SU-DHL-6 and RIVA) | 100 mg/kg daily, oral | 2-fold decrease in tumor volume | [9] |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Daily oral dosing | Potent inhibition of tumor growth | [14] |
Experimental Protocols
In Vitro Kinase Assays
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Objective: To determine the inhibitory constant (Ki) of PQR620 against mTOR and PI3Kα.
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Methodology: Enzymatic binding assays were performed to measure the affinity of PQR620 for the target kinases. The specific protocol for these assays is proprietary to the conducting laboratories but generally involves incubating the purified enzyme with the inhibitor at various concentrations and a labeled ATP analog. The amount of bound label is then quantified to determine the Ki value.
Cellular Phosphorylation Assays
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Objective: To measure the half-maximal inhibitory concentration (IC50) of PQR620 on the phosphorylation of downstream mTOR targets.
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Methodology:
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A2058 melanoma cells were treated with varying concentrations of PQR620.[10]
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Following treatment, cell lysates were collected and subjected to Western blotting or ELISA-based methods (e.g., PathScan).[5]
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Antibodies specific for the phosphorylated forms of AKT (Ser473) and S6 ribosomal protein (Ser235/236) were used for detection.[10]
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The intensity of the phosphorylation signal at each PQR620 concentration was quantified to calculate the IC50 values.[10]
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Animal Xenograft Studies
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Objective: To evaluate the in vivo anti-tumor efficacy of PQR620.
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Methodology (Ovarian Carcinoma Model):
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OVCAR-3 cells were subcutaneously implanted into immunocompromised mice.[4]
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Once tumors reached a predetermined size, mice were randomized into vehicle control and PQR620 treatment groups.[9]
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PQR620 was administered daily via oral gavage.[4]
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Tumor volume was measured regularly throughout the study.[9]
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Methodology (DLBCL Model):
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SU-DHL-6 or RIVA cells were subcutaneously inoculated into NOD-Scid mice.[9]
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When tumors reached 100-150 mm³, treatment with PQR620 (100 mg/kg/day, orally) was initiated.[9]
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Treatment was continued for 14 (SU-DHL-6) or 21 (RIVA) days.[9]
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Tumor volumes were monitored and compared to a control group.[9]
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Experimental Workflow Diagram
Caption: A generalized workflow for in vivo xenograft studies to evaluate PQR620 efficacy.
Additional Mechanisms and Therapeutic Potential
Recent studies have suggested that PQR620 may exert its anti-cancer effects through mechanisms independent of mTOR inhibition. In non-small cell lung cancer (NSCLC) cells, PQR620 was shown to induce sphingosine (B13886) kinase 1 (SphK1) inhibition, leading to ceramide production and oxidative stress.[14] This suggests a broader and more complex mechanism of action that could contribute to its potent anti-tumor activity.
The ability of PQR620 to cross the blood-brain barrier has opened avenues for its investigation in neurological disorders.[3] Preclinical studies have demonstrated its efficacy in reducing epileptic seizures in a mouse model of tuberous sclerosis complex and in reducing mutant huntingtin (mHTT) levels in cell models of Huntington's disease.[3][4]
Conclusion
PQR620 is a highly potent and selective dual mTORC1/2 inhibitor with a favorable pharmacokinetic profile, including excellent brain penetration. Its mechanism of action, centered on the comprehensive blockade of the mTOR signaling pathway, has been validated in numerous preclinical models of cancer and neurological disorders. The quantitative data and experimental findings summarized in this guide provide a solid foundation for its continued development and clinical evaluation. The potential for mTOR-independent mechanisms of action further highlights the therapeutic promise of this compound.
References
- 1. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Discovery and Preclinical Characterization of 5â[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - American Chemical Society - Figshare [acs.figshare.com]
- 13. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 [frontiersin.org]
